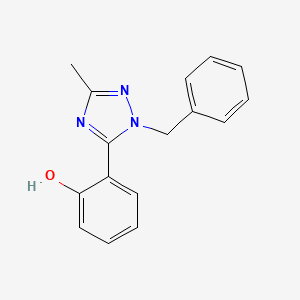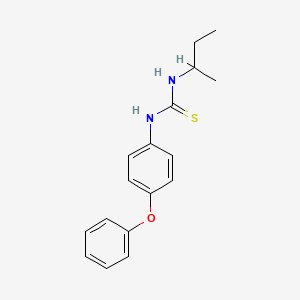
1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea is a chemical compound belonging to the thiourea group Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of phenol with 2,6-diisopropyl-4-chloroaniline to create an intermediate product, 2,6-diisopropyl-4-phenoxyaniline. This intermediate then reacts with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate, which subsequently reacts with butan-2-amine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of mitochondrial function leads to reduced energy production in cells, which can be exploited for its pesticidal and anticancer properties.
Comparison with Similar Compounds
1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea: Known for its use as a pesticide, specifically an insecticide.
N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate: An intermediate in the synthesis of various thiourea derivatives.
Uniqueness: 1-Butan-2-yl-3-(4-phenoxyphenyl)thiourea stands out due to its unique butan-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-butan-2-yl-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-3-13(2)18-17(21)19-14-9-11-16(12-10-14)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,21) |
InChI Key |
LEHBAEMMVDHNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide](/img/structure/B10863103.png)
![8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione](/img/structure/B10863109.png)
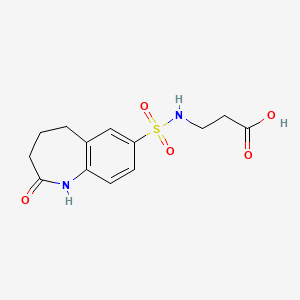
![N-[2-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10863125.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B10863130.png)
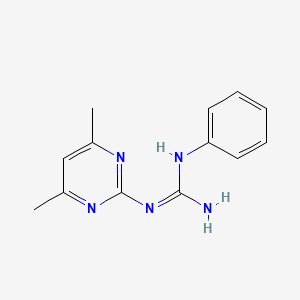

![4-methyl-1-(4-methylbenzyl)-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10863142.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863158.png)
![N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10863164.png)
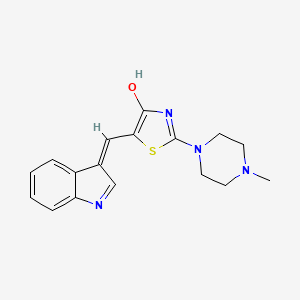
![Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B10863179.png)
